molecular formula C19H13FN4O B2608431 2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide CAS No. 1825388-33-7

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B2608431
CAS No.: 1825388-33-7
M. Wt: 332.338
InChI Key: MNJWPUOWVUJJNO-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a synthetic small molecule featuring a multifunctional pyridine core, designed for medicinal chemistry and drug discovery research. This compound contains several structural motifs associated with bioactive molecules: a 2-cyanopyridine group, a carboxamide linker, and a fluorophenyl ring. These heterocyclic fragments, particularly pyridine and its derivatives, are recognized as privileged structures in the development of novel antiviral agents . For instance, related pyridine-carboxamide compounds have been investigated as potent inhibitors of viral proteases, such as the highly conserved NS2B-NS3 protease in Flaviviruses like Zika and Dengue . The presence of the 4-fluorophenyl group is a common strategy in lead optimization to influence the compound's pharmacokinetic properties and binding affinity. As a sophisticated chemical scaffold, this compound is primarily of interest for screening against biological targets, exploring structure-activity relationships (SAR), and as a building block for further chemical synthesis. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O/c20-15-4-6-18(7-5-15)24(13-16-3-1-2-9-22-16)19(25)14-8-10-23-17(11-14)12-21/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJWPUOWVUJJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a fluorophenyl moiety, and a pyridine ring, which contribute to its unique pharmacological properties. Its structure can be represented as follows:

C14H12FN3O(Molecular Weight 257 26 g mol)\text{C}_{14}\text{H}_{12}\text{F}\text{N}_{3}\text{O}\quad (\text{Molecular Weight 257 26 g mol})

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, the cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may modulate enzyme activities and receptor functions, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HeLa and A375 cells. The IC50 values for these activities are critical for evaluating their efficacy in cancer treatment.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.

Anticancer Studies

A study conducted on the effects of this compound on cancer cell lines revealed significant antiproliferative effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.6Induction of apoptosis via caspase activation
A3753.8Inhibition of cell cycle progression

These findings suggest that the compound may induce cell death through apoptosis pathways.

Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary in substituents, impacting properties such as melting points, molecular weight, and solubility. Key examples include:

Table 1: Physicochemical Comparison
Compound Name Substituents Molecular Weight Melting Point (°C) Key References
2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide 4-Fluorophenyl, pyridin-2-ylmethyl ~370 (estimated) Not reported
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (Compound 20) 4-Fluorophenyl, sulfamoylphenyl ~370 265.9
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine Chloro, methylphenyl, nitrophenyl 545 287
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) Chromenyl, methoxy-phenoxyethyl ~450 (estimated) Not reported

Key Observations :

  • The target compound’s molecular weight (~370) is comparable to compound 20 in but lower than bulkier analogs like those in .
  • Melting points for fluorophenyl-containing compounds (e.g., 265.9°C for compound 20) suggest moderate thermal stability, likely influenced by hydrogen bonding and aromatic stacking .

Key Observations :

  • Fluorine substitution (e.g., compound 19) shows moderate enzyme inhibitory activity, though halogen size (F, Cl, Br, I) has minimal impact on potency in this context .
  • Chromenyl acrylamides (e.g., 4l) demonstrate strong antibacterial effects, likely due to the electron-rich chromene core enhancing membrane penetration .
  • The target compound’s pyridinylmethyl group may improve bioavailability compared to sulfamoylphenyl (compound 20) or chromenyl (compound 4l) analogs .

Structural and Electronic Influences

  • Dual N-Substituents: The combination of 4-fluorophenyl and pyridin-2-ylmethyl groups could create a steric and electronic profile distinct from mono-substituted analogs (e.g., compound 20), possibly altering target binding .
  • Pyridine vs. Chromene Cores : Chromenyl derivatives () exhibit strong antibacterial activity, while pyridine-based compounds () are explored for anticancer applications. The target compound’s pyridine core may favor interactions with kinase or enzyme active sites .

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